Cas no 144435-16-5 (2-Pyridinamine, 6-(4-morpholinyl)-3-nitro-)
2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- Chemical and Physical Properties
Names and Identifiers
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- 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro-
- 6-(4-Morpholinyl)-3-nitropyridin-2-amine
- NDIFCWMHMGEUPK-UHFFFAOYSA-N
- 6-(morpholin-4-yl)-3-nitropyridin-2-amine
- SCHEMBL939117
- VS-12582
- BBL034540
- STL412039
- 6-Morpholin-4-yl-3-nitropyridin-2-amine
- 6-Morpholin-4-yl 3-nitropyridin-2-amine
- 6-Morpholino-3-nitropyridin-2-amine
- 6-morpholino-3-nitro-2-pyridinamine
- DB-121999
- CS-0361048
- 6-morpholin-4-yl-3-nitro-2-pyridylamine
- A1-01362
- AKOS020153374
- 144435-16-5
-
- MDL: MFCD22419917
- Inchi: 1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11)
- InChI Key: NDIFCWMHMGEUPK-UHFFFAOYSA-N
- SMILES: O1CCN(C2C=CC(=C(N)N=2)[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 224.09106
- Monoisotopic Mass: 224.09094026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 252
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 97.2Ų
Experimental Properties
- PSA: 94.52
2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 128824-1g |
6-(4-Morpholinyl)-3-nitropyridin-2-amine |
144435-16-5 | 1g |
$800.00 | 2023-09-07 | ||
| Matrix Scientific | 128824-5g |
6-(4-Morpholinyl)-3-nitropyridin-2-amine |
144435-16-5 | 5g |
$1900.00 | 2023-09-07 |
2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro-
2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- (CAS No. 144435-16-5): A Comprehensive Overview
The compound 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro-, identified by the CAS registry number 144435-16-5, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and reactivity. The presence of a nitro group at the 3-position and a morpholinyl substituent at the 6-position introduces intriguing electronic and steric effects, making this compound a subject of interest in both academic research and industrial development.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro-, allowing researchers to explore its properties in greater depth. The molecule's structure, characterized by a pyridine ring with amine and nitro functionalities, has been found to exhibit remarkable stability under various reaction conditions. This stability is attributed to the resonance stabilization provided by the nitro group and the electron-donating effects of the morpholinyl moiety. Such characteristics make this compound a promising candidate for applications in pharmaceuticals, agrochemicals, and advanced materials.
In the field of pharmacology, 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- has shown potential as a lead compound for drug development. Studies have demonstrated its ability to modulate key biological pathways, including those involved in inflammation and neurodegenerative diseases. Researchers have also explored its role as a precursor for more complex bioactive molecules, leveraging its structural versatility to design novel therapeutic agents.
The incorporation of the morpholinyl group into the pyridine framework introduces additional functional diversity. Morpholine derivatives are known for their ability to form hydrogen bonds, which can enhance solubility and bioavailability in pharmaceutical formulations. This property has been exploited in recent studies to improve the pharmacokinetic profiles of drugs derived from this compound.
From an environmental perspective, the synthesis and application of 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- have been evaluated for their sustainability. Green chemistry principles have guided efforts to develop eco-friendly synthesis routes, reducing waste and energy consumption. These advancements align with global initiatives to promote sustainable chemical practices while maintaining high standards of product quality.
In conclusion, 2-Pyridinamine, 6-(4-morpholinyl)-3-nitro- (CAS No. 144435-16-5) stands as a testament to the progress in modern organic chemistry. Its unique structure, coupled with recent research findings, positions it as a valuable tool in diverse scientific domains. As ongoing studies continue to uncover new applications and optimizations, this compound is poised to make significant contributions to both academic research and industrial innovation.
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